molecular formula C10H11BrO B7903868 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No.: B7903868
M. Wt: 227.10 g/mol
InChI Key: FGHXFVCUMCDSFB-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a heterocyclic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is part of the oxepine family, which consists of seven-membered oxygen heterocycles. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine typically involves the bromination of 2,3,4,5-tetrahydrobenzo[b]oxepine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the parent 2,3,4,5-tetrahydrobenzo[b]oxepine.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-defined due to its primary use in research. like other oxepine derivatives, it may interact with biological molecules through its heterocyclic structure, potentially affecting various molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine include other oxepine derivatives such as dibenzo[b,f]oxepine and its analogs These compounds share the seven-membered oxygen heterocycle structure but differ in their substituents and specific chemical properties

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXFVCUMCDSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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